molecular formula C28H21BrN4O3S2 B11623431 N-((5Z)-5-{[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide

N-((5Z)-5-{[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide

Cat. No.: B11623431
M. Wt: 605.5 g/mol
InChI Key: WGQLRCVIFSHWQN-IWIPYMOSSA-N
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Description

N-((5Z)-5-{[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide is a complex organic compound with a unique structure that includes a pyrazole ring, a thiazolidinone ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5Z)-5-{[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide typically involves multiple steps. One common approach is to start with the synthesis of the pyrazole ring, followed by the formation of the thiazolidinone ring, and finally the coupling of these intermediates with the benzamide moiety.

    Synthesis of the Pyrazole Ring: This step often involves the reaction of a hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Formation of the Thiazolidinone Ring: This can be achieved by reacting a thiourea derivative with a halogenated carbonyl compound, typically under reflux conditions.

    Coupling with Benzamide Moiety: The final step involves the condensation of the pyrazole-thiazolidinone intermediate with a benzamide derivative, often using a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-((5Z)-5-{[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced thiazolidinone derivatives.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols, using reagents like sodium iodide (NaI) or potassium thiocyanate (KSCN).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4, H2/Pd-C

    Substitution: NaI, KSCN, NH3

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced thiazolidinone derivatives

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

N-((5Z)-5-{[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its unique structural features.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in various biological assays to study its effects on different cellular pathways and targets.

Mechanism of Action

The mechanism of action of N-((5Z)-5-{[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or proteases, leading to anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-((5Z)-5-{[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide
  • **N-((5Z)-5-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide
  • **N-((5Z)-5-{[3-(3-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can significantly influence its biological activity and chemical reactivity. The presence of the bromo and methoxy groups, along with the thiazolidinone and pyrazole rings, provides a unique combination of properties that can be exploited for various applications.

Properties

Molecular Formula

C28H21BrN4O3S2

Molecular Weight

605.5 g/mol

IUPAC Name

N-[(5Z)-5-[[3-(3-bromo-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylbenzamide

InChI

InChI=1S/C28H21BrN4O3S2/c1-17-8-10-18(11-9-17)26(34)31-33-27(35)24(38-28(33)37)15-20-16-32(21-6-4-3-5-7-21)30-25(20)19-12-13-23(36-2)22(29)14-19/h3-16H,1-2H3,(H,31,34)/b24-15-

InChI Key

WGQLRCVIFSHWQN-IWIPYMOSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)NN2C(=O)/C(=C/C3=CN(N=C3C4=CC(=C(C=C4)OC)Br)C5=CC=CC=C5)/SC2=S

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NN2C(=O)C(=CC3=CN(N=C3C4=CC(=C(C=C4)OC)Br)C5=CC=CC=C5)SC2=S

Origin of Product

United States

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